molecular formula C10H11ClN4 B1664982 Acetamiprid CAS No. 135410-20-7

Acetamiprid

Cat. No. B1664982
M. Wt: 222.67 g/mol
InChI Key: WCXDHFDTOYPNIE-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamiprid is an insecticide that is used to control sucking and chewing pests . It is highly soluble in water and is volatile . It is designed to target nicotinic acetylcholine receptors in insects .


Synthesis Analysis

The synthesis of Acetamiprid involves the use of various methods. For instance, one study describes the fabrication of an imprinted fluorescent nanoprobe for the determination of Acetamiprid . Another study discusses the electrochemical determination of Acetamiprid using a PEDOT sensing coating functionalized with carbon quantum dots and Prussian blue nanoparticles .


Molecular Structure Analysis

Acetamiprid has a molecular formula of C10H11ClN4 and an average mass of 222.674 Da . Its structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Acetamiprid has been studied in various chemical reactions. For example, a dual-mode electrochemical biosensor for Acetamiprid detection was proposed based on carbon quantum dots/Prussian blue (CQDs/PB)-functionalized poly (3,4-ethylenedioxythiphene) (PEDOT) nanocomposite .


Physical And Chemical Properties Analysis

Acetamiprid is highly soluble in water and is volatile . Based on its chemical properties, it would not be expected to leach to groundwater .

Scientific Research Applications

Neonicotinoid Pesticide and Toxicological Properties

Acetamiprid is a neonicotinoid pesticide extensively used for pest control due to its broad-spectrum activity. The toxicological properties of acetamiprid have been a subject of research, with studies indicating its potential neurotoxic effects on mammals and concerns over its impact on fetal development. This research suggests the need for careful assessment of acetamiprid's potential dangers when considering its future agricultural use (Fedchenko et al., 2020).

Environmental Impact on Soil Fauna

The environmental impact of acetamiprid on soil fauna has been explored. Studies have shown that commercial formulations of acetamiprid can significantly affect soil invertebrates, indicating a potential risk to the soil ecosystem. This research underscores the importance of understanding the broader ecological effects of acetamiprid usage in agriculture (Renaud et al., 2018).

Effects on Mammalian Nervous System

Research has also investigated acetamiprid's effects on the mammalian nervous system. Studies have demonstrated that acetamiprid exposure can impair memory consolidation and affect the hippocampal glutamatergic system in mammals, highlighting concerns about its neurotoxic potential at low doses (Shamsi et al., 2021).

Genotoxicity Studies

The genotoxic potential of acetamiprid has been a key focus in scientific research. Studies have shown that acetamiprid can induce significant genotoxic effects in human cells, as evidenced by increased sister chromatid exchanges, chromosomal aberrations, and micronucleus formation. This indicates a potential risk to human health from acetamiprid exposure (Kocaman & Topaktaş, 2007).

Insect Resistance and Biological Parameters

Research on the development of insect resistance to acetamiprid has revealed that continuous exposure can lead to significant resistance in certain insect populations. This resistance has implications for pest management strategies and highlights the need for sustainable use of acetamiprid in agriculture (Afzal et al., 2015).

Safety And Hazards

Acetamiprid is toxic if swallowed and is suspected of damaging the unborn child . Prolonged environmental or accidental exposure to Acetamiprid alters hematological, biochemical, and structural profiles, leading to neurological, hepatorenal, immunological, genotoxic, and reproductive effects .

Future Directions

Future research on Acetamiprid could focus on its elimination by adsorption onto activated carbon prepared from pomegranate bark biomass . Another area of interest could be the development of a simple, sensitive, selective, and field-portable Acetamiprid detection strategy .

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-N'-cyano-N-methylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-8(14-7-12)15(2)6-9-3-4-10(11)13-5-9/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXDHFDTOYPNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)N(C)CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034300, DTXSID901015148
Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [HSDB] Powder; [MSDSonline]
Record name Acetamiprid
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Solubility

In water, 4.25X10+3 mg/L at 25 °C, In water at 25 °C: 3.48X10+3 mg/L at pH5; 2.95X10+3 mg/L at pH 7, 3.96X10+3 mg/L at pH 9, Soluble in acetone, methanol, ethanol, dichloromethane, chloroform, acetonitrile, and tetrahydrofuran
Record name Acetamiprid
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Density

1.330 g/cu cm at 20 °C
Record name Acetamiprid
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Vapor Pressure

0.000044 [mmHg]
Record name Acetamiprid
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Product Name

Acetamiprid

Color/Form

White crystals, White crystalline solid

CAS RN

160430-64-8, 135410-20-7
Record name N-[(6-Chloro-3-pyridinyl)methyl]-N′-cyano-N-methylethanimidamide
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Record name Acetamiprid [ISO]
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Record name Acetamiprid
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Record name (1E)-N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name N-[(6-Chloro-3-pyridinyl)methyl]-N'-cyano-N-methylethanimidamide
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Record name Ethanimidamide, N-[(6-chloro-3-pyridinyl)methyl]-N'-cyano-N-methyl-, (1E)
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Record name acetamiprid (ISO); (1E)-N-[(6-chloropyridin-3-yl)methyl]-Nâ??-cyano-N-methylethanimidamide; (E)-N1-[(6-chloro-3-pyridyl)methyl]-N2-cyano-N1-methylacetamidine
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Record name ACETAMIPRID
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Record name Acetamiprid
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Melting Point

98.9 °C
Record name Acetamiprid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7274
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30,200
Citations
X Yao, H Min, Z Lü, H Yuan - European Journal of Soil Biology, 2006 - Elsevier
… The activity of dehydrogenase was enhanced after acetamiprid application … acetamiprid application and was only 0.45-fold to that of the control on sample day 28. Overall, acetamiprid at …
Number of citations: 339 www.sciencedirect.com
A Phogat, J Singh, V Kumar, V Malik - Environmental Chemistry Letters, 2022 - Springer
… acetamiprid metabolism and toxicity studies in mammals. Therapeutic use of plant extracts and antioxidants against acetamiprid-… is the main mechanism for acetamiprid-induced toxicity. …
Number of citations: 23 link.springer.com
T Yamada, H Takahashi, R Hatano - Nicotinoid insecticides and the …, 1999 - Springer
… This systemic property generates the possibility that granules are available as one of the acetamiprid formulations. When acetamiprid was sprayed only on the upper surface of cabbage …
Number of citations: 64 link.springer.com
T Imamura, Y Yanagawa, K Nishikawa… - Clinical …, 2010 - Taylor & Francis
… Acetamiprid is a potent and a … acetamiprid poisoning in humans. Case Details. We herein describe two cases of acute poisoning with an insecticide formulation containing acetamiprid …
Number of citations: 107 www.tandfonline.com
A Verdian - Talanta, 2018 - Elsevier
In an effort to achieve high sensitive and selective detection of pesticide residues, numerous nanomaterial-based aptasensors are currently being developed for acetamiprid analysis. …
Number of citations: 105 www.sciencedirect.com
J Zhang, W Yi, H Xiang, M LI, W LI, X WANG… - Agricultural sciences in …, 2011 - Elsevier
… The objective of this study was to examine the effect of acetamiprid on the reproductive … Vitamin E significantly ameliorated the effects of acetamiprid. We conclude that acetamiprid …
Number of citations: 102 www.sciencedirect.com
J He, Y Liu, M Fan, X Liu - Journal of agricultural and food …, 2011 - ACS Publications
As an alternative to antibodies, aptamers have a great potential as analytical tools for pesticide detection. In this work, aptamers targeting acetamiprid were selected by a specific …
Number of citations: 192 pubs.acs.org
M Mateu-Sanchez, M Moreno, FJ Arrebola… - Analytical …, 2003 - jstage.jst.go.jp
… In this work, acetamiprid residues in vegetables were analyzed by using an extraction with … the quantitative and qualitative determinations of acetamiprid are compared and discussed. …
Number of citations: 109 www.jstage.jst.go.jp
AY Kocaman, M Topaktaş - Environmental and Molecular …, 2007 - Wiley Online Library
… commercial formulation of acetamiprid (Mosetam 20 SP, containing 20% acetamiprid as the … Cells were treated with 25, 30, 35, and 40 μg/ml of acetamiprid for 24 and 48 hr. Acetamiprid …
Number of citations: 124 onlinelibrary.wiley.com
AK El Hassani, M Dacher, V Gary, M Lambin… - Archives of …, 2008 - Springer
… of sublethal doses of acetamiprid and thiamethoxam on honeybees. It … We suggest the hypothesis that acetamiprid and … absorbed or topically applied acetamiprid and thiamethoxam on …
Number of citations: 301 link.springer.com

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